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molecular formula C8H6N2O3S B8809964 2-(Methylthio)-5-nitrobenzo[d]oxazole

2-(Methylthio)-5-nitrobenzo[d]oxazole

Cat. No. B8809964
M. Wt: 210.21 g/mol
InChI Key: HRELECNTXGCNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838543B2

Procedure details

Suspend 5-nitro-3H-benzooxazole-2-thione (5.15 g, 26.3 mmol) in THF (150 mL). Cool in an ice bath to 5° C. and add sodium hydride (60% dispersion in mineral oil) (1.7 g, 42.5 mmol). Stir for 15 min at 5° C. Add dropwise iodomethane (5.0 mL, 80.1 mmol) dissolved in THF (30 mL) over 1 h. Continue to stir at room temperature for 4 h. Absorb the reaction mixture onto silica gel, and purify using silica gel chromatography, eluting with a gradient of EtOAc in hexane (0-60%) to afford the title compound (4.75 g, 86%). 1H NMR (400 MHz, DMSOd6): δ 8.47 (d, 1H, J=3.1 Hz), 8.24 (dd, 1H, J=9.0, 2.4 Hz), 7.89 (d, 1H, J=8.8 Hz), 2.81 (s, 3H).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](=[S:12])[NH:9][C:8]=2[CH:13]=1)([O-:3])=[O:2].[H-].[Na+].I[CH3:17]>C1COCC1>[CH3:17][S:12][C:10]1[O:11][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13][C:8]=2[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=S)C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir for 15 min at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Absorb the reaction mixture onto silica gel
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
eluting with a gradient of EtOAc in hexane (0-60%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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